molecular formula C22H23N3OS B2595213 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1206998-04-0

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2595213
CAS No.: 1206998-04-0
M. Wt: 377.51
InChI Key: LZLDEURLAGLMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring an imidazole core substituted with a phenyl group at position 5 and a para-tolyl (p-tolyl) group at position 1. A thioether (-S-) linker connects the imidazole ring to a pyrrolidin-1-yl ethanone moiety.

Properties

IUPAC Name

2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-17-9-11-19(12-10-17)25-20(18-7-3-2-4-8-18)15-23-22(25)27-16-21(26)24-13-5-6-14-24/h2-4,7-12,15H,5-6,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLDEURLAGLMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the phenyl and p-tolyl groups. The thioether linkage is then formed by reacting the imidazole derivative with a suitable thiol. Finally, the pyrrolidine moiety is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The pyrrolidine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alkoxides are typically employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thioether linkage and pyrrolidine moiety contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in three key regions: (1) substituents on the imidazole ring, (2) the heterocyclic or aromatic system attached via the thioether linkage, and (3) the terminal functional group. Below is a detailed comparison:

Substituents on the Imidazole Ring

  • Target Compound : 5-phenyl and 1-(p-tolyl) groups.
  • Analog 1 : 5-(5-methyl-2-phenyl-1H-imidazol-4-yl) and 1,3,4-oxadiazol-2-yl groups ().
  • Analog 2 : 1-(4-(naphthalen-2-yl)thiazol-2-yl) and 4-(1H-benzo[d]imidazol-2-yl) groups ().
  • Analog 3 : 1-methyl and 5-nitro groups ().

Heterocyclic/Aromatic Systems Attached via Thioether

  • Target Compound: Ethanone-pyrrolidine moiety.
  • Analog 4 : Thiazol-2-yl acetamide (e.g., 2-((5-phenyl-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide) ().
  • Analog 5 : 1,3,4-oxadiazol-2-yl ().
  • Analog 6 : Pyridin-4-yloxy and trifluoromethyl-phenyl groups ().

Key Insight: The pyrrolidin-1-yl ethanone group in the target compound introduces a tertiary amine, which may enhance solubility and hydrogen-bonding capacity compared to thiazole or oxadiazole systems .

Terminal Functional Groups

  • Target Compound: Pyrrolidin-1-yl ethanone.
  • Analog 7 : Carboxylic acid ethyl ester ().
  • Analog 8: Methanol ().
  • Analog 9 : Acenaphthylen-1(2H)-one ().

Data Table: Structural and Functional Comparison

Compound Name Imidazole Substituents Thio-Linked Group Terminal Group Key Features
2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone 5-phenyl, 1-(p-tolyl) Ethanone Pyrrolidin-1-yl Enhanced solubility, tertiary amine
2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one () 5-methyl-2-phenyl 1,3,4-oxadiazol-2-yl Phenyl ethanone Oxadiazole enhances metabolic stability
4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-phenylpyrrolidin-2-one () 5-phenyl, 4-benzoimidazolyl Naphthalen-2-yl thiazol-2-yl Pyrrolidin-2-one Rigid aromatic system for target binding
2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester () 1-methyl, 5-trifluoromethyl Pyridin-4-yloxy Carboxylic acid ethyl ester Fluorine groups enhance bioavailability

Biological Activity

The compound 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone , also known as a derivative of imidazole, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H18N4OSC_{21}H_{18}N_{4}OS with a molecular weight of approximately 406.52 g/mol. It features an imidazole ring, a thioether linkage, and a pyrrolidine moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H18N4OSC_{21}H_{18}N_{4}OS
Molecular Weight406.52 g/mol
PurityTypically 95%

Synthesis

The synthesis involves several steps:

  • Formation of the Imidazole Ring : Cyclization of appropriate precursors.
  • Substitution with p-Tolyl Group : Electrophilic aromatic substitution reactions.
  • Thioethyl Linkage Formation : Reaction with thiol compounds.
  • Benzamide Formation : Amide bond formation using benzoyl chloride.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including proteins and nucleic acids. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity.

Anticancer Activity

Research indicates that compounds similar to this imidazole derivative exhibit significant anticancer properties. For instance, studies have shown that certain imidazole derivatives disrupt microtubule dynamics and induce apoptosis in cancer cells through mechanisms involving JNK signaling pathways .

Key Findings:

  • Induces G2/M phase arrest in the cell cycle.
  • Activates mitochondrial apoptotic pathways.
  • Exhibits higher potency against cancer cells compared to normal cells.

Antimicrobial Activity

The compound has shown promise in antimicrobial applications. Similar derivatives have been evaluated for their antibacterial and antifungal properties, demonstrating effectiveness against various pathogens like Staphylococcus aureus and Escherichia coli .

Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL, indicating strong antibacterial activity.

Study 1: Anticancer Effects

A study involving a related compound demonstrated that it inhibited the proliferation of prostate cancer cells by disrupting microtubule dynamics and inducing apoptosis through JNK activation . This highlights the potential of imidazole derivatives in targeted cancer therapies.

Study 2: Antimicrobial Efficacy

In vitro tests on pyrrolidine derivatives showed effective inhibition of bacterial growth, suggesting that modifications in the imidazole structure can enhance antimicrobial properties . Compounds were tested against multiple bacterial strains with varying degrees of success.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.